BT173

HIPK2 inhibitor allosteric PPI inhibitor TGF-β/Smad3 pathway

Researchers dissecting HIPK2's kinase-independent fibrotic signaling face a critical tool gap: standard ATP-competitive inhibitors like TBID suppress p53 and Wnt pathways, confounding renal fibrosis readouts. BT173 solves this by selectively blocking the HIPK2-Smad3 protein-protein interaction without inhibiting HIPK2 catalytic activity or p53 function. - Allosteric HIPK2-Smad3 PPI inhibitor; preserves HIPK2 kinase & p53 activity for orthogonal pathway dissection vs. TBID. - Validated in UUO & Tg26 mouse fibrosis models; suppresses TGF-β1/Smad3 phosphorylation in human renal tubular epithelial cells. - Ideal for short-term (7-28 day) in vivo mechanism studies; for long-term oral PK studies, consider derivative HIPK2i-174.

Molecular Formula C18H12BrN3O2
Molecular Weight 382.2 g/mol
Cat. No. B7130693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBT173
Molecular FormulaC18H12BrN3O2
Molecular Weight382.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=C(C=C2C=C1)C3=NC(=NO3)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H12BrN3O2/c1-23-15-7-4-12-8-13(10-20-16(12)9-15)18-21-17(22-24-18)11-2-5-14(19)6-3-11/h2-10H,1H3
InChIKeyIZEKVHBNUXXZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BT173 基础信息与科学定位


BT173(CAS: 2232180-74-2,分子式: C18H12BrN3O2)是一种小分子同源域相互作用蛋白激酶2(HIPK2)变构抑制剂,化学上属于氧杂二唑-喹啉杂合骨架化合物 [1]。BT173结合于HIPK2蛋白但不抑制其激酶活性,而是通过变构机制干扰HIPK2与Smad3的蛋白-蛋白相互作用,选择性抑制TGF-β1/Smad3信号通路,从而减轻肾脏纤维化病理进程 。该化合物于2017年首次报道于《Journal of the American Society of Nephrology》,是目前HIPK2靶点中少数具有变构调控机制的研究工具化合物之一 [2]。

Allosteric HIPK2-Smad3 PPI inhibitorSelectively disrupts Smad3 interaction without inhibiting kinase activity
TGF-β1/Smad3 pathway selectivePreserves p53-mediated functions; supports fibrosis pathway studies
Orthogonal tool to ATP-competitive inhibitorsCombines with TBID or kinase-dead mutants for HIPK2 functional dissection

BT173 变构机制与激酶抑制对比


HIPK2抑制剂类化合物在作用机制上存在根本性分歧,不可简单互换。传统ATP竞争性HIPK2激酶抑制剂(如TBID,IC50 = 0.33 μM)同时阻断HIPK2的激酶活性及其下游多效性功能,包括p53介导的凋亡通路和Wnt/β-catenin信号,可能导致非预期的肿瘤抑制效应减弱或系统性毒性 [1]。而BT173作为变构抑制剂,选择性阻断HIPK2-Smad3蛋白-蛋白相互作用而不影响HIPK2激酶活性或p53功能,实现了对TGF-β1/Smad3纤维化通路的靶向干预且规避了泛HIPK2抑制的潜在风险 。此外,BT173作为先导化合物,其有限的溶解度和体内效力直接催生了优化衍生物HIPK2i-174的研发——后者将HIPK2-Smad3相互作用的IC50提升至<200 nM并改善了口服生物利用度,这一迭代关系意味着研究人员在HIPK2变构抑制剂的工具选择上需根据实验目标(机制验证 vs. 体内药效)精确区分BT173与其衍生物 [2]。

Attribute
BT173 (Allosteric PPI Inhibitor)
ATP-Competitive HIPK2 Inhibitor (e.g., TBID)
Mechanism
Disrupts HIPK2-Smad3 interaction; preserves kinase activity and p53
Blocks ATP-binding pocket; inhibits kinase activity and all downstream functions
Downstream Pathway Impact
Selective TGF-β1/Smad3 pathway inhibition; p53 function maintained
Suppresses p53-mediated apoptosis and Wnt/β-catenin; may confound fibrosis-specific readouts
In Vivo Research Fit
Limited solubility; may support short-term in vivo proof-of-concept
Variable PK depending on scaffold; often require IV or formulation optimization

BT173 定量证据指南


变构PPI抑制 vs. ATP竞争性激酶抑制

BT173是一种HIPK2变构抑制剂,通过与HIPK2结合但不抑制其激酶活性、而是变构干扰HIPK2与Smad3蛋白-蛋白相互作用的独特机制发挥作用 [1]。相比之下,TBID作为ATP竞争性HIPK2激酶抑制剂,其IC50为0.33 μM,通过占据ATP结合口袋同时阻断激酶活性及所有下游功能 [2]。BT173在体外实验中显著抑制了HIPK2增强肾小管细胞中Smad3下游转录活性的能力,同时不改变p53信号通路的活性,表明其对TGF-β1/Smad3纤维化通路具有通路选择性 [1]。

HIPK2 inhibition mechanism
Head-to-head
BT173: Allosteric PPI inhibitor; does not inhibit kinase.
TBID: ATP-competitive, IC50 0.33 μM.
Supports HIPK2-Smad3 pathway-selective study design
Verify in target renal cell model
HIPK2 inhibitor allosteric PPI inhibitor TGF-β/Smad3 pathway

体内抗纤维化疗效:小鼠模型组织学改善

在单侧输尿管梗阻(UUO)小鼠模型中,纤维化发生后第7天开始口服给予BT173(20 mg/kg体重/天)连续7天,组织学分析显示肾脏纤维化程度显著减轻 [1]。在Tg26 HIV相关肾病小鼠模型中,6周龄小鼠接受BT173或溶媒对照治疗4周,BT173治疗组肾脏纤维化显著减轻 [2]。在两个独立的小鼠肾脏纤维化模型中均观察到BT173减轻纤维化的疗效,支持其作为抗纤维化研究工具的跨模型可重复性。

Kidney fibrosis model response
Reported
UUO and Tg26 mouse models: reported reduction in fibrosis histology (post-onset and preventive protocols).
Supports in vivo model-response interpretation
7–14 day treatment; 20 mg/kg po; validate independently
renal fibrosis UUO model Tg26 mouse model

HIPK2i-174 衍生物:效力与口服PK优化

BT173作为先导化合物,其体内应用受限于较差的溶解度和效力。基于BT173骨架,研究团队通过迭代化学合成和生物学筛选开发出优化衍生物HIPK2i-174 [1]。HIPK2i-174在体外HIPK2-Smad3相互作用破坏实验中的IC50小于200 nM,较BT173显著提升。HIPK2i-174同时展示了适合每日一次口服给药的药代动力学特性,解决了BT173溶解度差的问题 [1]。在针对30种激酶的激酶抑制面板测试中,HIPK2i-174未显示明显的激酶抑制作用,且在Eurofins Safety 44和CEREP选择性面板中表现出可接受的选择性特征,无hERG或心脏离子通道毒性 [1]。

Lead optimization: HIPK2i-174 vs BT173
Head-to-head
HIPK2i-174: IC50 < 200 nM, oral qd PK suitable.
BT173: lower potency, limited solubility.
Supports lead optimization context; BT173 remains for in vitro studies
Solubility improvement needed for chronic in vivo use
HIPK2i-174 lead optimization oral bioavailability

体外通路选择性:TGF-β1/Smad3 抑制

在体外人类肾小管上皮细胞实验中,BT173处理抑制了TGF-β1诱导的Smad3磷酸化以及Smad3靶基因的表达 [1]。同时,BT173的结合不抑制HIPK2的激酶活性,也不影响p53的转录激活功能,体现了对该化合物通路选择性的验证 。这种在细胞水平上同时具备靶向通路抑制和脱靶通路保留的双重特征,在HIPK2抑制剂中较为罕见。

Cellular pathway selectivity
Class-level
Inhibits TGF-β1-induced Smad3 phosphorylation; p53 transcriptional activity preserved.
Supports TGF-β1/Smad3 pathway selectivity assay context
Supplier-reported data; verify with p53 reporter assay
Smad3 phosphorylation TGF-β1 signaling in vitro assay

BT173 应用场景指南


HIPK2-Smad3 PPI 靶向机制验证

在需要区分HIPK2的激酶活性依赖与非激酶活性依赖功能的实验中,BT173作为变构HIPK2-Smad3 PPI抑制剂是最佳选择。该场景下,研究者使用BT173可特异性阻断HIPK2-Smad3相互作用,同时保留HIPK2激酶活性及p53通路功能,与ATP竞争性抑制剂TBID(同时抑制所有HIPK2下游功能)形成正交验证工具组合 [1]。通过比较BT173与TBID或激酶死亡HIPK2突变体在不同纤维化模型中的效应差异,可精确解析HIPK2-Smad3轴在肾脏纤维化中的独立贡献度 [2]。

肾脏纤维化体外通路抑制研究

BT173适用于在人肾小管上皮细胞等体外系统中研究TGF-β1诱导的Smad3磷酸化及下游纤维化基因表达调控 [3]。BT173在体外抑制TGF-β1诱导的Smad3磷酸化和靶基因表达而不影响p53活性,使其成为解析纤维化通路与细胞凋亡/存活通路交叉调控关系的理想工具 。该场景特别适合需要在不引入p53相关偏倚的情况下评估HIPK2在肾小管上皮细胞纤维化转化中作用的研究。

先导化合物结构优化与衍生物设计

BT173的氧杂二唑-喹啉杂合骨架是HIPK2变构抑制剂结构优化的起点 [4]。已有研究团队以BT173为母核,通过迭代化学合成开发出效力显著提升(HIPK2-Smad3 PPI IC50 < 200 nM)且口服PK适用的HIPK2i-174衍生物 [5]。从事HIPK2抑制剂药物化学研究的团队可将BT173作为参比化合物,评估新合成衍生物在效力、溶解度和选择性方面的改进幅度。

体内短期药理学机制验证

BT173已在UUO和Tg26两种肾脏纤维化小鼠模型中验证了体内抗纤维化疗效 [6] [7]。但由于BT173溶解度和口服生物利用度的限制,该化合物仅适用于短期给药(7-28天)的初步体内机制验证实验,而不推荐用于长期药效研究或需要稳定血药浓度的实验设计 [8]。对于需要长期体内给药的研究,建议考虑使用其优化衍生物HIPK2i-174或采用替代给药途径(如腹腔注射)以规避口服吸收限制。

Application
Selection Property
Validation Focus
HIPK2-Smad3 PPI mechanistic studies
Allosteric PPI inhibitor with retained kinase activity
HIPK2-Smad3 pathway selectivity and p53 functional retention
In vitro TGF-β1/Smad3 pathway inhibition in renal cells
Cell-based pathway selectivity without p53 interference
Smad3 phosphorylation and downstream gene expression endpoints
Lead optimization and analog design
Oxadiazole-quinoline scaffold; benchmark allosteric PPI activity
Potency improvement and solubility profiling relative to BT173
Short-term in vivo kidney fibrosis model assessment
Reported model response in kidney fibrosis models; limited solubility
Fibrosis endpoint review and dosing-regimen feasibility

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